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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal early clinical studies of

Lambrolizumab (MK-3475), now known as Pembrolizumab. Lambrolizumab is a humanized

monoclonal IgG4 antibody designed to block the interaction between the programmed cell

death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[1][2] This document synthesizes

key findings from the foundational Phase 1b KEYNOTE-001 trial, focusing on quantitative data,

experimental protocols, and the underlying mechanism of action for an audience of research

and development professionals.

Core Mechanism: The PD-1/PD-L1 Signaling
Pathway
The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and promotes

self-tolerance.[1] Many tumors exploit this pathway to evade immune surveillance by

overexpressing PD-L1 on their surface.[2][3] When PD-L1 on a tumor cell binds to the PD-1

receptor on an activated T-cell, it transmits an inhibitory signal, leading to T-cell exhaustion and

rendering the immune cell unable to destroy the cancer cell. Lambrolizumab is designed to

disrupt this interaction, thereby restoring the T-cell's natural antitumor activity.
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Diagram 1: Lambrolizumab's Mechanism of Action.

Pivotal Phase 1b Study: KEYNOTE-001
The foundational study for Lambrolizumab was the Phase 1b KEYNOTE-001 trial

(NCT01295827), a multi-cohort, open-label study that evaluated the drug's safety, tolerability,

and antitumor activity in patients with advanced solid tumors. The initial dose-escalation and

expansion cohorts in patients with advanced melanoma provided the crucial preliminary

evidence of efficacy that propelled its rapid development.
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Experimental Protocol: KEYNOTE-001 (Melanoma
Cohorts)
Study Design:

Dose Escalation: A traditional 3+3 design was used initially to establish safety and

tolerability, with doses of 1, 3, and 10 mg/kg.

Expansion Cohorts: Following the dose-escalation phase, the study was expanded to include

a larger population of patients with advanced melanoma. Patients were enrolled into cohorts

receiving one of three dosing regimens: 10 mg/kg every two weeks (Q2W), 10 mg/kg every

three weeks (Q3W), or 2 mg/kg Q3W.

Treatment Duration: Lambrolizumab was administered via intravenous infusion until

confirmed disease progression or the development of unacceptable toxicity.

Patient Population:

Inclusion Criteria: Patients with advanced, unresectable melanoma were enrolled. The study

included patients who were both naïve to the CTLA-4 inhibitor ipilimumab and those who had

been previously treated with it.

Exclusion Criteria: Key exclusions included prior treatment with a PD-1 or PD-L1 inhibitor

and active autoimmune disease requiring systemic steroids.

Endpoints and Assessments:

Primary Endpoints: The initial aims were to define dose-limiting toxicities (DLTs), characterize

pharmacokinetics, and establish a recommended Phase 2 dose. In the expansion cohorts,

the primary efficacy endpoint was the Overall Response Rate (ORR).

Secondary Endpoints: Secondary objectives included Progression-Free Survival (PFS),

Overall Survival (OS), and Duration of Response (DOR).

Tumor Assessment: Tumor responses were systematically assessed every 12 weeks by an

independent, blinded radiographic review according to the Response Evaluation Criteria in

Solid Tumors (RECIST 1.1).
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Diagram 2: KEYNOTE-001 Melanoma Cohort Workflow.

Clinical Efficacy Data (Advanced Melanoma)
Early results from the KEYNOTE-001 expansion cohort of 135 patients with advanced

melanoma demonstrated significant and durable antitumor activity. The data, presented at
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ASCO in 2013 and published in the New England Journal of Medicine, were instrumental in the

drug's development.

Efficacy
Endpoint

10 mg/kg Q2W 10 mg/kg Q3W 2 mg/kg Q3W
All Doses
Pooled

Number of

Patients
- - - 135

Overall

Response Rate

(ORR)

52% - 25% 38%

Complete

Response (CR)
10% - - -

Progression-Free

Survival (PFS)
- - -

>7 months

(median)

Duration of

Response (DOR)
28+ to 240+ days 28+ to 240+ days 28+ to 240+ days

Median not

reached

Continued

Response
- - -

81% of

responders still

on treatment at

time of analysis

Data compiled from the initial Phase 1b expansion study results as of March 2013.

Notably, the response rates were similar between patients who had previously received

ipilimumab (38%) and those who had not (37%), indicating efficacy in a treatment-refractory

population.

Safety and Tolerability Profile
Lambrolizumab was generally well-tolerated in early trials, with most adverse events being

mild to moderate and manageable.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b13387342?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13387342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event (AE) Profile Incidence / Details

Most Common Drug-Related AEs
Fatigue (22-30%), Rash (18-21%), Pruritus (14-

21%), Diarrhea (20%). Mostly Grade 1/2.

Grade 3/4 Drug-Related AEs 10-13% of patients.

Most Common Grade 3/4 AEs
Rash (2%), Fatigue (1.5%), Elevated AST

(1.5%).

Serious AEs of Interest Pneumonitis (4-6 cases reported, all Grade 1/2).

Discontinuation due to AEs

Three patients discontinued due to treatment-

related AEs (Grade 2 fatigue, pneumonitis, and

decreased weight).

Data from analyses of 133-135 patients in the KEYNOTE-001 melanoma cohort.

Pharmacokinetics and Pharmacodynamics (PK/PD)
Pharmacokinetic analysis from early trials across various solid tumors provided the rationale for

the dosing regimens selected for later-stage studies.
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PK/PD Parameter Finding

Half-Life 14–22 days.

Distribution
Small volume of distribution at steady state (7.4

L), suggesting limited extravascular distribution.

Clearance

Linear serum exposure over the 0.1–10.0 mg/kg

dose range; lower doses were associated with a

non-linear clearance component.

Target Engagement

Ex vivo experiments suggested that complete

peripheral PD-1 receptor engagement began at

doses of 1 mg/kg and was durable for at least

21 days.

Dose Rationale

Translational modeling predicted robust

responses at doses ≥2 mg/kg Q3W, with limited

activity below 1.0 mg/kg Q3W. This supported

the evaluation of 2 mg/kg Q3W and 10 mg/kg

(Q2W/Q3W) doses.

Conclusion
The early clinical studies of Lambrolizumab (MK-3475), particularly the KEYNOTE-001 trial,

were pivotal in establishing its foundational safety and efficacy profile. The trial demonstrated

substantial and durable antitumor activity in patients with advanced melanoma, including those

refractory to prior therapies, with a manageable safety profile. The robust data on response

rates, coupled with a clear understanding of its mechanism of action and favorable

pharmacokinetics, led to an expedited development program and its eventual approval as a

cornerstone therapy in immuno-oncology. These initial findings fundamentally altered the

treatment landscape for advanced melanoma and paved the way for its investigation in

numerous other malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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